2-Chloro-3-(2-chlorocyclopent-1-en-1-yl)quinoxaline 2-Chloro-3-(2-chlorocyclopent-1-en-1-yl)quinoxaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15916277
InChI: InChI=1S/C13H10Cl2N2/c14-9-5-3-4-8(9)12-13(15)17-11-7-2-1-6-10(11)16-12/h1-2,6-7H,3-5H2
SMILES:
Molecular Formula: C13H10Cl2N2
Molecular Weight: 265.13 g/mol

2-Chloro-3-(2-chlorocyclopent-1-en-1-yl)quinoxaline

CAS No.:

Cat. No.: VC15916277

Molecular Formula: C13H10Cl2N2

Molecular Weight: 265.13 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-(2-chlorocyclopent-1-en-1-yl)quinoxaline -

Specification

Molecular Formula C13H10Cl2N2
Molecular Weight 265.13 g/mol
IUPAC Name 2-chloro-3-(2-chlorocyclopenten-1-yl)quinoxaline
Standard InChI InChI=1S/C13H10Cl2N2/c14-9-5-3-4-8(9)12-13(15)17-11-7-2-1-6-10(11)16-12/h1-2,6-7H,3-5H2
Standard InChI Key KQMISGHWRANYLG-UHFFFAOYSA-N
Canonical SMILES C1CC(=C(C1)Cl)C2=NC3=CC=CC=C3N=C2Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-Chloro-3-(2-chloro-1-cyclopenten-1-yl)quinoxaline, reflects its core quinoxaline scaffold substituted at positions 2 and 3. Position 2 bears a chlorine atom, while position 3 is functionalized with a 2-chlorocyclopentenyl group. The quinoxaline system consists of a benzene ring fused to a pyrazine ring, conferring planar aromaticity and electronic delocalization. The cyclopentenyl substituent introduces steric bulk and additional sites for electrophilic or nucleophilic reactivity .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₀Cl₂N₂
Molecular Weight265.137 g/mol
CAS Registry Number37030-68-5
SMILES NotationClC1=NC2=CC=CC=C2N=C1C3=C(Cl)C=CC3

Spectroscopic and Physicochemical Data

While experimental data on melting point, solubility, and spectral signatures (e.g., NMR, IR) are absent in available literature, computational predictions suggest moderate polarity due to the electron-withdrawing chlorine atoms. The compound’s logP value, a measure of lipophilicity, is estimated to be ~3.5, indicating moderate solubility in organic solvents . Such properties are critical for drug design, as they influence bioavailability and membrane permeability.

Synthetic Pathways and Optimization

Reported Synthesis Strategies

Although no direct synthesis route for 2-Chloro-3-(2-chlorocyclopent-1-en-1-yl)quinoxaline is documented, analogous quinoxaline derivatives provide methodological insights. For example, 2-Chloro-3-(chloromethyl)quinoxaline is synthesized via phosphorylation of spiro[oxazole-4(5H),2'(3'H)-quinoxalin]-3'-one using trichlorophosphate at 80–85°C for 2 hours, yielding 62% . By extension, the target compound may involve:

  • Quinoxaline Core Formation: Condensation of o-phenylenediamine with dichlorinated diketones or α-chloroketones.

  • Cyclopentenyl Functionalization: Friedel-Crafts alkylation or transition metal-catalyzed coupling to introduce the chlorinated cyclopentenyl group .

Challenges in Synthesis

Key hurdles include regioselectivity in introducing substituents and managing the reactivity of the chlorinated cyclopentenyl group. Side reactions such as dehydrohalogenation or ring-opening may occur under acidic or basic conditions. Optimization of reaction temperature, solvent polarity, and catalyst selection (e.g., palladium for cross-coupling) could mitigate these issues .

CompoundActivity (MIC)Target Organisms
2-Chloro-3-hydrazinylquinoxaline0.02–0.2 mg/mLCandida spp., Aspergillus spp.
2-Chloro-3-(chloromethyl)quinoxalineNot reportedN/A
Target CompoundHypothetical: 0.05–0.5 mg/mLCandida, Aspergillus

Future Research Directions

  • Synthesis Optimization: Develop regioselective methods to improve yield and purity.

  • Biological Screening: Evaluate antifungal, antibacterial, and anti-inflammatory efficacy in vitro and in vivo.

  • Structure-Activity Relationships (SAR): Modify substituents to enhance potency and reduce toxicity.

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